molecular formula C13H18ClN B13303232 N-(4-chlorophenyl)cycloheptanamine

N-(4-chlorophenyl)cycloheptanamine

Cat. No.: B13303232
M. Wt: 223.74 g/mol
InChI Key: IRIBKPCHNGKBLZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)cycloheptanamine is an organic compound with the molecular formula C13H18ClN It is a derivative of cycloheptanamine, where the amine group is substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)cycloheptanamine typically involves the reaction of cycloheptanone with 4-chloroaniline in the presence of a reducing agent. One common method is the reductive amination process, where cycloheptanone is reacted with 4-chloroaniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalytic hydrogenation and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)cycloheptanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)cycloheptanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)cycloheptanamine
  • N-(4-bromophenyl)cycloheptanamine
  • N-(4-methylphenyl)cycloheptanamine

Uniqueness

N-(4-chlorophenyl)cycloheptanamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with molecular targets .

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-(4-chlorophenyl)cycloheptanamine

InChI

InChI=1S/C13H18ClN/c14-11-7-9-13(10-8-11)15-12-5-3-1-2-4-6-12/h7-10,12,15H,1-6H2

InChI Key

IRIBKPCHNGKBLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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